Germacrene B

Übersicht

Beschreibung

Germacrene B is a sesquiterpene hydrocarbon that plays a crucial role as an intermediate in the biosynthesis of various sesquiterpenes, including eudesmane and guaiane. Sesquiterpenes are a class of terpenes consisting of three isoprene units and are known for their diverse biological activities and applications in various fields .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Germacren B kann aus Germacrone durch eine Reihe chemischer Reaktionen synthetisiert werden. Der Prozess umfasst die Reduktion von Germacrone zum entsprechenden Alkohol, gefolgt von Acetylierung und Reduktion mit Lithium in Ammoniak. Die Struktur von Germacren B wurde mit Hilfe der Röntgenkristallographie eines Silbernitrat-Addukts bestätigt .

Industrielle Produktionsmethoden: Die industrielle Produktion von Germacren B umfasst in der Regel den Einsatz von Terpensynthasen, die lineare Vorstufen wie Farnesyldiphosphat durch kationische Kaskade-Reaktionen in Sesquiterpen-Kohlenwasserstoffe umwandeln. Dieser Prozess wird durch die Abspaltung von Diphosphat eingeleitet, wodurch ein Allylkation entsteht, das sich durch Cyclisierungen, Umlagerungen und Verschiebungen zum gewünschten Produkt umlagert .

Analyse Chemischer Reaktionen

Isomerization

E/Z isomerization is a notable reaction that Germacrene B undergoes. This compound requires a photochemical E/Z isomerization to a specific intermediate before a [2 + 2] cycloaddition can occur .

Cope Rearrangement

This compound can undergo Cope rearrangement to form γ-elemene when heated above 120 °C .

Reactions with Electrophiles

This compound reacts with bis(benzonitrile)palladium chloride to generate the palladium chloride complex of γ-elemene, from which γ-elemene can be liberated by treatment with dimethyl sulfoxide .

Sharpless Epoxidation

The planar chirality of 15-hydroxythis compound has been examined using asymmetric Sharpless epoxidation . Incomplete Sharpless epoxidation of 15-hydroxythis compound results in recovery of racemic starting material, indicating rapid interconversion between enantiomers . this compound itself is also likely to be enantiomerically unstable at room temperature .

5.transannular cyclization

Acid-induced transannular cyclization of a related heliangolide 4,5-epoxide, derived from this compound, leads to the formation of guaianes and rearranged guaianes, suggesting a possible biosynthetic pathway towards guaianes with specific stereochemistry .

Wissenschaftliche Forschungsanwendungen

Germacren B hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Zwischenprodukt bei der Synthese anderer Sesquiterpene und Terpenoide verwendet.

Biologie: Wird hinsichtlich seiner Rolle im Pflanzenstoffwechsel und seinem Potenzial als Bestandteil flüchtiger Öle untersucht.

Medizin: Wird auf seine potenziellen antineoplastischen Eigenschaften und andere therapeutische Anwendungen hin untersucht.

Industrie: Wird bei der Herstellung von Duftstoffen, Biokraftstoffen und anderen Industrieprodukten verwendet

5. Wirkmechanismus

Germacren B entfaltet seine Wirkung durch seine Rolle als Zwischenprodukt bei der Biosynthese von Sesquiterpenen. Die Verbindung unterliegt kationischen Kaskade-Reaktionen, die zur Bildung verschiedener Sesquiterpen-Kohlenwasserstoffe und -alkohole führen. Diese Reaktionen beinhalten die Abspaltung von Diphosphat, Cyclisierungen, Umlagerungen und Verschiebungen, die letztlich zur Bildung komplexer Molekülstrukturen führen .

Ähnliche Verbindungen:

- Germacren A

- Germacren C

- Eudesman

- Guajan

Vergleich: Germacren B ist einzigartig in seiner Rolle als zentrales Zwischenprodukt bei der Biosynthese von Eudesman- und Guajan-Sesquiterpenen. Während Germacren A und Germacren C ebenfalls Sesquiterpene sind, machen die spezifische Struktur und Reaktivität von Germacren B zu einem wichtigen Zwischenprodukt bei der Bildung komplexerer Sesquiterpen-Gerüste .

Wirkmechanismus

Germacrene B exerts its effects through its role as an intermediate in the biosynthesis of sesquiterpenes. The compound undergoes cationic cascade reactions, leading to the formation of various sesquiterpene hydrocarbons and alcohols. These reactions involve the abstraction of diphosphate, cyclizations, rearrangements, and shifts, ultimately resulting in the formation of complex molecular structures .

Vergleich Mit ähnlichen Verbindungen

- Germacrene A

- Germacrene C

- Eudesmane

- Guaiane

Comparison: Germacrene B is unique in its role as a central intermediate in the biosynthesis of eudesmane and guaiane sesquiterpenes. While Germacrene A and Germacrene C are also sesquiterpenes, this compound’s specific structure and reactivity make it a key intermediate in the formation of more complex sesquiterpene skeletons .

Biologische Aktivität

Germacrene B is a sesquiterpene compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including its antimicrobial, antiproliferative, and insecticidal properties, supported by case studies and research findings.

Chemical Structure and Properties

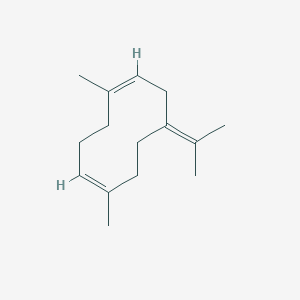

This compound is characterized by its unique bicyclic structure, which contributes to its biological activity. It is a member of the germacrene family, known for various pharmacological effects. The molecular formula of this compound is , and it has a molecular weight of 204.36 g/mol.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against a range of pathogenic microorganisms.

-

Case Study: Essential Oils

In a study analyzing essential oils from Guatteria punctata, high levels of Germacrene D (which is structurally related) were found to exhibit activity against bacteria such as Streptococcus mutans and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values were reported at 4.68 µg/mL for S. mutans and 62.5 µg/mL for K. pneumoniae . Although specific data for this compound was not highlighted, the related compounds suggest similar potential. - Table: Antimicrobial Efficacy of Germacrene Compounds

| Compound | Target Microorganism | MIC (µg/mL) |

|---|---|---|

| Germacrene D | Streptococcus mutans | 4.68 |

| Germacrene D | Klebsiella pneumoniae | 62.5 |

| Germacrene A/B | Various bacterial strains | <50 |

Antiproliferative Activity

This compound has shown promising results in cancer research, particularly in inhibiting the growth of various cancer cell lines.

-

Research Findings

A study demonstrated that compounds related to this compound exhibited IC50 values ranging from 12.51 µg/mL to over 40 µg/mL against different cancer cell lines, including HL-60 (human promyelocytic leukemia) and NCI-H460 (lung cancer) . The observed antiproliferative effects are attributed to the sesquiterpene's ability to induce apoptosis in cancer cells. - Table: Antiproliferative Effects of Related Compounds

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Germacrene A/B | HL-60 | 12.51 |

| Germacrene D | NCI-H460 | 13.0 |

| Bicyclogermacrene | PC-3 (prostate cancer) | 9.6 |

Insecticidal Activity

This compound has also been evaluated for its insecticidal properties, particularly against agricultural pests.

-

Case Study: Essential Oils on Insect Larvae

In experiments with Matricaria chamomilla essential oil, which contains germacrenes, significant mortality rates were observed in mosquito larvae at concentrations as low as 5.66 µg/mL . This indicates the potential use of this compound in pest control applications. - Table: Insecticidal Activity of Germacrene Compounds

| Compound | Target Insect | LC50 (µg/mL) |

|---|---|---|

| Germacrene D | S. litura | 16.13 |

| Germacrene D | H. armigera | 21.88 |

The mechanisms underlying the biological activities of this compound include:

- Antimicrobial Effects : The disruption of microbial cell membranes and interference with metabolic processes.

- Antiproliferative Effects : Induction of apoptosis through activation of caspases and modulation of cell cycle regulators.

- Insecticidal Effects : Neurotoxic effects leading to paralysis and death in target insect species.

Eigenschaften

IUPAC Name |

(1E,5E)-1,5-dimethyl-8-propan-2-ylidenecyclodeca-1,5-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-12(2)15-10-8-13(3)6-5-7-14(4)9-11-15/h6,9H,5,7-8,10-11H2,1-4H3/b13-6+,14-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXEGJTGWYVZSNR-SJRHNVSNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC(=CCC(=C(C)C)CC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C/1=C\CC/C(=C/CC(=C(C)C)CC1)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15423-57-1 | |

| Record name | Germacrene B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15423-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | GERMACRENE B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ML9S6L9M3X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.